ChemicalBook suggests this compound may serve as a precursor for the synthesis of other molecules. Their website offers access to information on 13 potential synthetic routes for 2-Methyl-1-(thiophen-2-yl)propan-1-one, but details on the purpose of these syntheses are not provided [].
Scientific databases like PubChem and Molport classify 2-Methyl-1-(thiophen-2-yl)propan-1-one based on its structural similarity to other molecules with known research applications. For instance, Molport lists 2-(methylamino)-1-(thiophen-2-yl)propan-1-one, a close structural relative, which is included in their directory of screening compounds for pharmaceutical research []. This suggests 2-Methyl-1-(thiophen-2-yl)propan-1-one might also hold potential for applications in drug discovery, but further investigation is needed.
2-Methyl-1-(thiophen-2-yl)propan-1-one is an organic compound characterized by its propanone structure with a thiophene ring substituent. The molecular formula is C₉H₁₀OS, and it has a molecular weight of approximately 166.24 g/mol. The presence of the thiophene moiety contributes to its unique chemical properties and potential biological activities.
The biological activity of 2-Methyl-1-(thiophen-2-yl)propan-1-one has been explored in various studies. It has shown potential as:
Several synthetic routes have been proposed for the preparation of 2-Methyl-1-(thiophen-2-yl)propan-1-one:
2-Methyl-1-(thiophen-2-yl)propan-1-one finds applications in:
Studies on 2-Methyl-1-(thiophen-2-yl)propan-1-one indicate that it interacts with multiple biological targets. These interactions are crucial for understanding its mechanism of action in biological systems:
Several compounds share structural similarities with 2-Methyl-1-(thiophen-2-yl)propan-1-one. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Methyl-1-(thiophen-2-yl)butan-1-one | Similar thiophene ring but different alkyl chain | Different chain length alters reactivity and properties |
| 2-Acetylthiophene | Contains an acetyl group instead of propanone | Known for distinct biological activities |
| 5-(Thiophen-2-yl)-pentan-2-one | Longer carbon chain with a thiophene substituent | Potentially different pharmacological profiles |
These compounds highlight the diversity within thiophene-containing ketones and their unique applications in various fields.
The systematic IUPAC name for this compound is 2-methyl-1-(thiophen-2-yl)propan-1-one, reflecting its propanone core substituted with a methyl group at the second carbon and a thiophen-2-yl group at the first carbon. Key identifiers include:
The compound’s structure consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) connected to a ketone group. The methyl substituent introduces steric effects, while the sulfur atom contributes to electron delocalization, enhancing aromatic stability.
Thiophene derivatives have been studied since Viktor Meyer’s isolation of thiophene in 1882. The synthesis of 2-methyl-1-(thiophen-2-yl)propan-1-one emerged in the mid-20th century alongside advances in Friedel-Crafts acylation, a method still widely used for introducing acyl groups to aromatic systems. For example, reacting thiophene with isobutyryl chloride in the presence of Lewis acids like aluminum chloride yields this compound:
$$
\text{Thiophene} + (\text{CH}3)2\text{CHCOCl} \xrightarrow{\text{AlCl}_3} \text{2-Methyl-1-(thiophen-2-yl)propan-1-one} + \text{HCl}
$$
Patents from the early 2000s, such as US7659411B2, further optimized its synthesis by minimizing byproducts like the 3-acyl isomer, achieving >95% regioselectivity. These developments solidified its role as a precursor in pharmaceuticals and materials science.
The ketone group in 2-methyl-1-(thiophen-2-yl)propan-1-one enables diverse transformations:
Thiophene derivatives are pivotal in conductive polymers. For instance, oxidative polymerization of 3-alkylthiophenes yields polythiophenes with tunable electronic properties. 2-Methyl-1-(thiophen-2-yl)propan-1-one serves as a monomer or dopant in these systems, enhancing charge transport in organic semiconductors.
The compound coordinates transition metals (e.g., palladium) in cross-coupling reactions. Recent studies demonstrate its utility in Pd-catalyzed C–H functionalization at thiophene’s β-position, enabling modular synthesis of polycyclic heteroaromatics.
2-Methyl-1-(thiophen-2-yl)propan-1-one represents a thiophene-substituted ketone with the molecular formula Carbon8Hydrogen10OxygenSulfur and a molecular weight of 154.23 grams per mole [1]. The compound exhibits a characteristic propanone backbone with a thiophene ring attached to the carbonyl carbon and a methyl substituent at the alpha position [1]. The molecular architecture features a five-membered heterocyclic thiophene ring system that maintains planarity due to the aromatic character of the ring structure [2].
The molecular geometry of this compound is fundamentally influenced by the spatial arrangement of the thiophene ring relative to the carbonyl group. The thiophene ring adopts a planar conformation with carbon and sulfur atoms arranged in a pentagonal geometry where all atoms lie within the same plane [2]. The sulfur atom participates in the aromatic system through the donation of a lone pair of electrons into the delocalized electron cloud [2]. The bond angles within the thiophene ring approach the ideal values for aromatic five-membered rings, with carbon-carbon-carbon angles of approximately 108 degrees and carbon-sulfur-carbon angles of approximately 92 degrees [2].
The conformational behavior of 2-Methyl-1-(thiophen-2-yl)propan-1-one is characterized by rotation about the carbon-carbon single bond connecting the thiophene ring to the carbonyl carbon. Computational studies on related thiophene ketone systems indicate that the preferred conformation exhibits a dihedral angle between the thiophene ring plane and the carbonyl group [3]. Crystal structure analyses of similar thiophene-containing compounds reveal that the most stable conformation typically features the sulfur atom positioned trans to the carbonyl oxygen to minimize steric interactions [3].
The molecular conformation is further stabilized by the extended conjugation between the thiophene aromatic system and the carbonyl group [4]. This conjugation results in partial planarization of the molecule, though complete planarity is prevented by steric hindrance between the methyl substituent and the thiophene ring [3]. The rotational barrier about the thiophene-carbonyl bond is influenced by the resonance stabilization arising from the overlap between the thiophene electron density and the carbonyl system [4].
Table 1: Molecular Properties of 2-Methyl-1-(thiophen-2-yl)propan-1-one
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 154.23 g/mol | [1] |
| Molecular Formula | Carbon8Hydrogen10OxygenSulfur | [1] |
| Boiling Point | 238°C at 760 millimeters of mercury | [5] |
| Density | 1.072 g/cm³ | [5] |
| Refractive Index | 1.522 | [5] |
| Topological Polar Surface Area | 45.3 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
The conformational analysis reveals that the compound possesses two primary rotatable bonds, allowing for multiple conformational states [1]. The rotation about the carbon-carbon bond connecting the thiophene to the carbonyl carbon represents the primary conformational degree of freedom, while rotation about the carbon-carbon bond in the propyl chain provides additional conformational flexibility [6]. Theoretical calculations suggest that the most stable conformation minimizes steric interactions while maximizing electronic stabilization through conjugation effects [6].
The electronic structure of 2-Methyl-1-(thiophen-2-yl)propan-1-one is characterized by the unique electronic properties imparted by the thiophene heterocycle and its interaction with the carbonyl functional group. Thiophene exhibits remarkable aromatic stability with a resonance energy of approximately 29 kilocalories per mole, making it significantly more aromatic than furan but less aromatic than benzene [7] [8]. The aromatic character of thiophene arises from the participation of one sulfur lone pair in the delocalized six-electron aromatic system [8].
The electronic excitation spectrum of thiophene has been extensively studied using symmetry-adapted cluster configuration interaction methods [9]. The calculations reveal that thiophene exhibits valence-excited states at 5.41 electronvolts and 5.72 electronvolts with oscillator strengths of 0.0911 and 0.1131, respectively [9]. Higher energy transitions occur at 7.32 electronvolts and 7.40 electronvolts with oscillator strengths of 0.3614 and 0.1204 [9]. These electronic transitions are fundamental to understanding the photophysical properties of thiophene-containing compounds.
The sulfur atom in the thiophene ring possesses two lone pairs of electrons, one of which participates in the aromatic system while the other remains localized [2]. The participating lone pair contributes to the electron density of the aromatic system, making thiophene electron-rich and highly reactive toward electrophilic substitution reactions [10]. The electron-donating character of sulfur results in higher electron density at the carbon-2 and carbon-5 positions of the thiophene ring, making these positions most susceptible to electrophilic attack [10].
The interaction between the thiophene ring and the carbonyl group in 2-Methyl-1-(thiophen-2-yl)propan-1-one creates an extended conjugated system that significantly influences the electronic properties of the molecule [4]. The carbonyl group acts as an electron-withdrawing group, creating a push-pull electronic system where electron density flows from the electron-rich thiophene ring toward the electron-deficient carbonyl carbon [4]. This electronic communication results in stabilization of the molecular system through resonance effects.
Table 2: Electronic Properties and Calculated Values
| Electronic Property | Value | Method | Reference |
|---|---|---|---|
| XLogP3 | 2.3 | Computational | [1] |
| Exact Mass | 154.04523611 Daltons | Experimental | [1] |
| Monoisotopic Mass | 154.04523611 Daltons | Experimental | [1] |
| Heavy Atom Count | 10 | Structural | [1] |
| Formal Charge | 0 | Calculated | [1] |
| Complexity | 131 | Computational | [1] |
The resonance effects in 2-Methyl-1-(thiophen-2-yl)propan-1-one can be understood through consideration of the contributing resonance structures. The primary resonance structure features the neutral thiophene ring with localized electron pairs on sulfur and a standard carbonyl group [7]. Additional resonance structures involve charge separation where positive charge develops on the thiophene ring while negative charge accumulates on the carbonyl oxygen [7]. These resonance contributions result in partial double-bond character in the carbon-carbon bond connecting the thiophene to the carbonyl group.
Density functional theory studies on thiophene compounds reveal that the electronic structure is highly sensitive to substituent effects and molecular conformation [11] [12]. The presence of the carbonyl substituent in 2-Methyl-1-(thiophen-2-yl)propan-1-one significantly alters the electron distribution within the thiophene ring compared to unsubstituted thiophene [12]. Natural bond orbital analysis demonstrates that the carbonyl group induces charge transfer effects due to the delocalization of electron density from the sulfur lone pairs toward the electron-deficient carbonyl carbon [12].
The molecular orbital characteristics of thiophene-containing compounds have been extensively studied using computational methods [13]. The highest occupied molecular orbital typically exhibits significant electron density on the thiophene ring, particularly at the carbon-2 and carbon-5 positions [13]. The lowest unoccupied molecular orbital generally shows substantial contribution from the carbonyl group, facilitating electronic transitions between these frontier orbitals [13]. These electronic characteristics contribute to the unique photophysical and chemical properties of thiophene ketone compounds.
The structural and electronic properties of 2-Methyl-1-(thiophen-2-yl)propan-1-one can be best understood through comparison with related thiophene-containing ketone compounds. This comparative analysis reveals the influence of substitution patterns, chain length, and structural modifications on the fundamental molecular properties of thiophene ketones [14] [15] [16].
Di(thiophen-3-yl) ketone represents a closely related compound where two thiophene rings are connected through a central carbonyl group [17]. Crystal structure analysis of this compound reveals an interplanar angle of 42.3 degrees between the thiophene rings, attributed to steric hindrance between hydrogen atoms on adjacent rings [3]. The compound adopts an S,O-trans/S,O-trans conformation where both sulfur atoms are positioned on the opposite side relative to the carbonyl oxygen [3]. This conformational preference minimizes steric interactions while maintaining optimal electronic overlap between the aromatic systems and the carbonyl group.
Thiophene-2-carbaldehyde derivatives provide another point of comparison, particularly regarding the planarity and electronic interactions in thiophene-carbonyl systems [18]. The dihedral angle between the thiophene ring and attached carbonyl-containing groups typically ranges from 5 to 21 degrees, depending on the specific substitution pattern and crystal packing forces [18] [19]. These small dihedral angles indicate significant conjugation between the thiophene aromatic system and the carbonyl functionality.
Table 3: Comparative Structural Data for Thiophene Ketones
| Compound | Molecular Formula | Molecular Weight | Dihedral Angle | Conformation | Reference |
|---|---|---|---|---|---|
| 2-Methyl-1-(thiophen-2-yl)propan-1-one | Carbon8Hydrogen10OxygenSulfur | 154.23 g/mol | Variable | S,O-trans | [1] |
| Di(thiophen-3-yl) ketone | Carbon9Hydrogen6OxygenSulfur2 | 194.27 g/mol | 42.3° | S,O-trans/S,O-trans | [3] |
| Thiophene-2-carbaldehyde derivatives | Carbon11Hydrogen8Nitrogen4Oxygen4Sulfur | 292.27 g/mol | 5.73° | Planar | [18] |
The electronic properties of thiophene ketones are significantly influenced by the nature and position of substituents on both the thiophene ring and the carbonyl-containing chain [14]. Substituted thiophene ketones with electron-donating groups such as methyl or hydroxyl substituents exhibit enhanced antioxidant properties compared to unsubstituted analogs [15]. The presence of these substituents increases electron density on the thiophene ring, facilitating radical scavenging mechanisms and improving biological activity [15].
Molecular modeling studies on thiophene ketone derivatives reveal that the incorporation of thiophene segments into ketone-containing molecules facilitates electronic delocalization and enhances separation efficiency of electron-hole pairs [4]. This property makes thiophene ketones particularly valuable for applications in organic electronics and photovoltaic devices [4]. The planarity and conjugation in these systems contribute to improved charge transport properties compared to non-aromatic ketone analogs.
The comparative analysis also extends to the photophysical properties of thiophene ketones. Studies on oligothiophene derivatives with varying chain lengths demonstrate that extending conjugation through additional thiophene units systematically alters the electronic absorption characteristics [20] [21]. The energy of absorption bands decreases with increasing thiophene chain length due to enhanced delocalization of the electronic system [21]. However, for simple thiophene ketones like 2-Methyl-1-(thiophen-2-yl)propan-1-one, the electronic properties are primarily determined by the single thiophene-carbonyl interaction rather than extended oligomeric effects.
Crystal packing analysis of various thiophene ketones reveals common supramolecular features including carbon-hydrogen to oxygen hydrogen bonding and thiophene ring stacking interactions [3]. These intermolecular interactions contribute to the solid-state stability and influence the physical properties such as melting point and solubility [3]. The presence of the carbonyl oxygen as a hydrogen bond acceptor facilitates the formation of ordered crystal structures through directional intermolecular interactions.